![molecular formula C10H20N2O B1338474 4-(4-Methylpiperidin-4-yl)morpholine CAS No. 342412-40-2](/img/structure/B1338474.png)
4-(4-Methylpiperidin-4-yl)morpholine
Overview
Description
“4-(4-Methylpiperidin-4-yl)morpholine” is a chemical compound that belongs to the class of molecules known as morpholines . It has a molecular weight of 184.28 . The compound is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(4-methylpiperidin-4-yl)morpholine” and its InChI code is "1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3" . This indicates the molecular structure of the compound.It is typically stored at a temperature of 4 degrees . The physical form of the compound is a powder .
Scientific Research Applications
Synthesis of Selective Adenosine A2A Receptor Antagonists
This compound is used as a reactant in the synthesis of selective adenosine A2A receptor antagonists. These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate motor activity .
Development of Antidepressants
It serves as a precursor in the development of antidepressants. The morpholine structure is often found in molecules with antidepressant activity .
Cancer Research
In cancer research, derivatives of this compound are used to restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, which is crucial for preventing cancer metastasis .
Platelet Aggregation Inhibition
The compound is also involved in synthesizing orally bioavailable P2Y12 antagonists, which are important for inhibiting platelet aggregation. This has significant implications for preventing thrombotic events .
Natural Products and Biologically Relevant Compounds
The morpholine motif, part of this compound’s structure, is prevalent in natural products and biologically active compounds. It’s involved in synthesizing various morpholines and their carbonyl-containing analogs from related compounds .
Cytotoxic Activity Studies
New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine have been synthesized using this compound. These derivatives’ cytotoxic activities against human liver and lung tumor cell lines have been tested, although they did not show significant activity .
Photophysical and Biological Activity Research
A derivative with a 4-methylpiperidin-4-ol substituted pyrazole shows promising photophysical properties and potential in vitro biological applications. This indicates its utility in developing compounds with specific photophysical characteristics for biological research .
Each section provides a unique application field for 4-(4-Methylpiperidin-4-yl)morpholine, demonstrating its versatility and importance in scientific research.
ChemicalBook Springer Link - Chemistry of Heterocyclic Compounds Springer Link - Synthesis and Study of Some Properties Polish Journal of Environmental Studies - Photophysical and Biological Activity
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLQKAYKVXDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-4-yl)morpholine | |
CAS RN |
342412-40-2 | |
Record name | 4-(4-methylpiperidin-4-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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